molecular formula C14H14N2O2 B11867438 Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate CAS No. 26862-71-5

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate

Cat. No.: B11867438
CAS No.: 26862-71-5
M. Wt: 242.27 g/mol
InChI Key: DPNXOZFTZHIWAF-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with an ethyl ester group at the 2-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves cyclization and oxidation . Another approach is the thermal electrocyclization method, which includes a sequence of reactions such as the Suzuki–Miyaura reaction, deprotection of the nitrogen atom, and hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological activities .

Scientific Research Applications

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as acetylcholinesterase and protein kinases, leading to various biological effects. The compound can also interfere with signal transduction pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its ethyl ester group, which enhances its chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.

Biological Activity

Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that integrates a pyrrole and quinoline moiety. The presence of the carboxylate functional group enhances its reactivity and biological activity. Its molecular formula is C12H10N2O2C_{12}H_{10}N_{2}O_{2} .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Friedländer Condensation : This reaction involves the condensation of an amino ketone with a carbonyl compound.
  • Cyclization Reactions : Cyclization can be achieved through various methods, including the use of acid catalysts or heat.

Biological Activities

This compound exhibits significant biological activities, which can be categorized as follows:

Antitumor Activity

Recent studies have indicated that derivatives of pyrroloquinolines possess selective antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines .

Case Study :
A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .

Antimicrobial Properties

Research has shown that this compound has antimicrobial properties against a range of pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
This compoundAntitumor, AntimicrobialBicyclic structure with carboxylate group
Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylateEnhanced solubilityMethoxy substitution may alter bioactivity
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolineLimited activitySimplified structure without carboxylate

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor growth and microbial metabolism.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.

Properties

CAS No.

26862-71-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-11-7-10-5-3-4-6-12(10)15-13(11)9-16/h3-7H,2,8-9H2,1H3

InChI Key

DPNXOZFTZHIWAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=CC3=CC=CC=C3N=C2C1

Origin of Product

United States

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